Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate
Description
tert-Butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate is a piperidine-based scaffold featuring a tert-butoxycarbonyl (Boc) protecting group, an amino substituent at position 3, and a 2-methylphenyl moiety at position 4 of the piperidine ring. This compound is pivotal in medicinal chemistry for its role as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents . The Boc group enhances solubility and stability during synthetic processes, while the 2-methylphenyl group introduces steric bulk and hydrophobic interactions, influencing target binding and metabolic stability.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-12-7-5-6-8-13(12)14-9-10-19(11-15(14)18)16(20)21-17(2,3)4/h5-8,14-15H,9-11,18H2,1-4H3 |
InChI Key |
CHUZLHPFTUXJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Resolution and Salt Formation for Chiral Purity
A patent (CN106432056A) describes a method for preparing related piperidine derivatives with tert-butyl carbamate protection involving resolution by di-p-toluoyl-L-tartaric acid (D-PG) derivatives as resolving agents. The process includes:
- Dissolving racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in aqueous alcoholic solution (ethanol preferred, water:ethanol ratio ~1:15-20).
- Adding the resolving agent p-toluenesulfonyl-D-PG in 50% ethanol solution.
- Stirring at elevated temperature (60-70 °C) for 2-3 hours.
- Slow cooling to induce crystallization of the resolved salt.
- Hydrolysis and pH adjustment (pH 8-10) to liberate the enantiomerically enriched tert-butyl carbamate product.
This method yields high purity (up to 85% yield) of the (3S)-enantiomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, which can be adapted for the 2-methylphenyl analogue by substituting the aryl group accordingly.
Protection and Functional Group Transformations
The tert-butyl carbamate protecting group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile. Reaction conditions:
Substitution on the Piperidine Ring
The 4-(2-methylphenyl) substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions on appropriately functionalized piperidine precursors. For example:
- Starting from a 4-halopiperidine intermediate, Suzuki or Buchwald-Hartwig coupling with 2-methylphenyl boronic acid or amine derivatives.
- Alternatively, reductive amination of 4-formylpiperidine derivatives with 2-methylphenyl amines.
These reactions are typically conducted in polar aprotic solvents such as DMF, DMSO, or acetonitrile, using palladium catalysts and bases like potassium carbonate or sodium tert-butoxide, at temperatures ranging from 60 °C to 100 °C for several hours.
Amination at the 3-Position
The 3-amino substituent can be introduced by:
- Direct amination of 3-halo-piperidine intermediates.
- Reduction of 3-nitro or 3-cyano-piperidine derivatives.
- Use of nitrile or azide intermediates reduced to amines.
Reduction steps often employ catalytic hydrogenation (Pd/C, H2) or chemical reductants such as lithium aluminum hydride (LiAlH4) under controlled conditions to avoid over-reduction or side reactions.
Summary Table of Preparation Steps
Analytical Data and Characterization
- NMR Spectroscopy : ^1H and ^13C NMR data confirm the presence of tert-butyl carbamate (Boc) group, piperidine ring protons, and aromatic signals corresponding to the 2-methylphenyl group.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight (~305.4 g/mol) confirm molecular integrity.
- Chiral HPLC : Used to confirm enantiomeric excess after resolution.
- Melting Point : Consistent with literature values for tert-butyl carbamate-protected piperidines.
Chemical Reactions Analysis
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with proteins and enzymes, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The following table summarizes key analogs and their structural differences:
*Calculated based on analogous compounds.
Key Observations :
- Electronic Properties : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions, while methoxy groups improve solubility via hydrogen bonding .
- Lipophilicity : Halogenated derivatives (e.g., 4-chloro-3-fluorophenyl) exhibit higher logP values, favoring blood-brain barrier penetration in CNS-targeting drugs .
Comparative Challenges :
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate is a piperidine derivative characterized by its unique structural features, including a tert-butyl group, an amino group, and a substituted aromatic ring. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways.
Chemical Structure and Properties
- Molecular Formula : C17H26N2O2
- Molecular Weight : Approximately 290.4 g/mol
- Structural Features :
- Piperidine ring
- Tert-butyl substituent
- Amino group at position 3
- 2-Methylphenyl group at position 4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may exert its effects through the following mechanisms:
- Enzyme Modulation : Potential inhibition or activation of enzymatic reactions involved in metabolic pathways.
- Receptor Interaction : Binding to various receptors, which can alter signaling pathways and cellular responses.
- Cellular Processes : Inducing changes in cell proliferation, apoptosis, or other critical cellular functions.
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit significant biological activities, including:
- Anticancer Activity :
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may protect neuronal cells from toxic insults, potentially through mechanisms involving the modulation of oxidative stress and inflammatory responses .
- Similar compounds have shown protective effects against amyloid-beta toxicity in astrocytes, hinting at possible applications in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A study investigated the effects of piperidine derivatives on tumor growth in mice. The results indicated that compounds similar to this compound significantly reduced tumor size compared to control groups. This effect was attributed to the compound's ability to inhibit P-gp activity, enhancing the efficacy of chemotherapeutic agents.
Case Study 2: Neuroprotection
In vitro experiments demonstrated that this compound could increase cell viability in astrocytes exposed to amyloid-beta peptides. The compound reduced TNF-alpha production, indicating a potential mechanism for mitigating neuroinflammation associated with neurodegenerative diseases .
Comparative Analysis of Related Compounds
The following table summarizes key features of related piperidine derivatives that have been studied for their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C17H26N2O2 | Piperidine ring with amino and methylphenyl groups | Anticancer, neuroprotective |
| Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate | C17H26N2O3 | Fluorinated phenyl group | Enhanced P-gp inhibition |
| Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate | C17H26N2O3 | Methoxy-substituted aromatic moiety | Potentially similar biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
